2-[(4-butoxyphenyl)carbamoyloxy]propyl-diethylazanium;chloride
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Overview
Description
2-[(4-butoxyphenyl)carbamoyloxy]propyl-diethylazanium;chloride is a chemical compound known for its diverse applications in scientific research and industry. It is characterized by its unique molecular structure, which includes a butoxyphenyl group, a carbamoyloxy group, and a diethylazanium chloride moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-butoxyphenyl)carbamoyloxy]propyl-diethylazanium;chloride typically involves the reaction of 4-butoxyphenyl isocyanate with 2-(diethylamino)propan-1-ol in the presence of a suitable solvent. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(4-butoxyphenyl)carbamoyloxy]propyl-diethylazanium;chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other nucleophiles in aqueous or organic solvents.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of reduced amines and alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-[(4-butoxyphenyl)carbamoyloxy]propyl-diethylazanium;chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and as a probe for studying enzyme activities.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-[(4-butoxyphenyl)carbamoyloxy]propyl-diethylazanium;chloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
- 2-[(3-butoxyphenyl)carbamoyloxy]propyl-diethylazanium;chloride
- 2-[(4-methoxyphenyl)carbamoyloxy]propyl-diethylazanium;chloride
- 2-[(4-ethoxyphenyl)carbamoyloxy]propyl-diethylazanium;chloride
Uniqueness
2-[(4-butoxyphenyl)carbamoyloxy]propyl-diethylazanium;chloride is unique due to its specific butoxyphenyl group, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in certain applications where other similar compounds may not be as effective.
Properties
CAS No. |
42508-17-8 |
---|---|
Molecular Formula |
C18H31ClN2O3 |
Molecular Weight |
358.9 g/mol |
IUPAC Name |
2-[(4-butoxyphenyl)carbamoyloxy]propyl-diethylazanium;chloride |
InChI |
InChI=1S/C18H30N2O3.ClH/c1-5-8-13-22-17-11-9-16(10-12-17)19-18(21)23-15(4)14-20(6-2)7-3;/h9-12,15H,5-8,13-14H2,1-4H3,(H,19,21);1H |
InChI Key |
VFMHQHMQKZPLSI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)OC(C)C[NH+](CC)CC.[Cl-] |
Origin of Product |
United States |
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